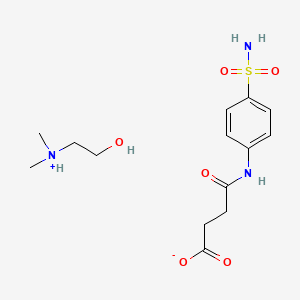![molecular formula C14H9N3 B15345196 Acenaphtho[1,2-d]pyrimidin-8-amine CAS No. 74836-66-1](/img/structure/B15345196.png)
Acenaphtho[1,2-d]pyrimidin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acenaphtho[1,2-d]pyrimidin-8-amine: is a fused heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science. This compound is characterized by the fusion of an acenaphthene moiety with a pyrimidine ring, resulting in a rigid and planar structure that can interact with biological molecules and other chemical entities in distinctive ways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acenaphtho[1,2-d]pyrimidin-8-amine typically involves multi-component reactions (MCRs) that are known for their efficiency and high atom economy. One common method involves the reaction of acenaphthoquinone with aminouracil derivatives in the presence of ethanol under reflux conditions . This method is advantageous due to its mild reaction conditions, simple workup, and high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of MCRs and the use of acenaphthoquinone as a starting material suggest that scalable production could be achieved through optimization of these laboratory-scale reactions. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and yield of industrial production.
Chemical Reactions Analysis
Types of Reactions
Acenaphtho[1,2-d]pyrimidin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Mechanism of Action
The mechanism by which acenaphtho[1,2-d]pyrimidin-8-amine exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its interaction with human serum albumin (HSA) has been studied using photometric and fluorimetric titration, suggesting that the compound can bind to HSA and potentially modulate its function . Additionally, the compound’s planar structure allows it to intercalate into DNA, which could be a basis for its anticancer activity.
Comparison with Similar Compounds
Acenaphtho[1,2-d]pyrimidin-8-amine can be compared with other fused heterocyclic compounds, such as:
Acenaphthoquinone: A precursor in the synthesis of this compound, known for its photochemical properties.
Pyrrolo[2,3-d]pyrimidine: Another fused heterocyclic compound with applications in medicinal chemistry.
Phenanthro[9,10-b]pyrimido[4,5-e][1,4]oxazine: A structurally related compound with potential pharmacological applications.
The uniqueness of this compound lies in its specific fusion of acenaphthene and pyrimidine rings, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
74836-66-1 |
|---|---|
Molecular Formula |
C14H9N3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
11,13-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaen-12-amine |
InChI |
InChI=1S/C14H9N3/c15-14-16-7-11-9-5-1-3-8-4-2-6-10(12(8)9)13(11)17-14/h1-7H,(H2,15,16,17) |
InChI Key |
ZKSXGPJLCLFABE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CN=C(N=C4C3=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


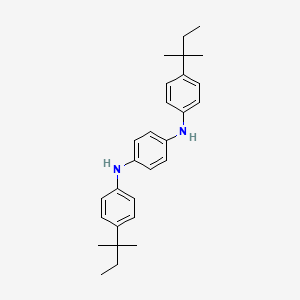

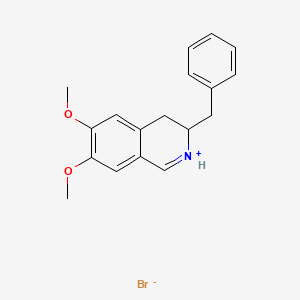

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-[4-(2-amino-2-oxoethoxy)phenyl]ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15345148.png)
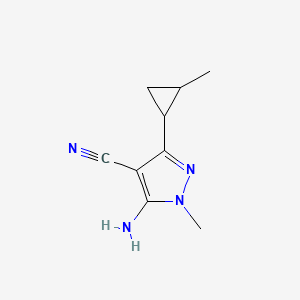
![tert-butyl N-[2-(dimethylamino)-1-phenylethyl]carbamate](/img/structure/B15345156.png)

![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B15345165.png)
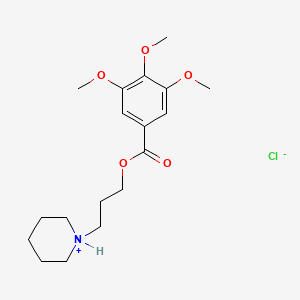
![1-(4-Fluorophenyl)-4-(4-methyl-3,4-dihydro[1]benzofuro[3,2-c]pyridin-2(1H)-yl)butan-1-one--hydrogen chloride (1/1)](/img/structure/B15345176.png)

![[(2S,3S,5R,6S,7S,8S,13R,14R,17R)-8-acetyloxy-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B15345189.png)
